Sodium butyrate-2,4-13C2

Catalog No.
S1940344
CAS No.
286367-68-8
M.F
C4H7NaO2
M. Wt
112.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium butyrate-2,4-13C2

CAS Number

286367-68-8

Product Name

Sodium butyrate-2,4-13C2

IUPAC Name

sodium;(2,4-13C2)butanoate

Molecular Formula

C4H7NaO2

Molecular Weight

112.07 g/mol

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;

InChI Key

MFBOGIVSZKQAPD-CFARNWPNSA-M

SMILES

CCCC(=O)[O-].[Na+]

Canonical SMILES

CCCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3]C[13CH2]C(=O)[O-].[Na+]

Sodium butyrate-2,4-13C2 is a stable isotope-labeled derivative of sodium butyrate, a short-chain fatty acid with the chemical formula C4H7NaO2. This compound features two carbon atoms labeled with the stable isotope carbon-13, which allows for enhanced tracking in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy. Sodium butyrate itself is known for its role as a histone deacetylase inhibitor and is involved in various biological processes, including cell differentiation and apoptosis.

Typical of carboxylic acids and their derivatives. The primary reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Transesterification: Involving the exchange of alkoxy groups between an ester and an alcohol.

The incorporation of carbon-13 allows for tracking these reactions through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into metabolic pathways.

Sodium butyrate is recognized for its significant biological activities, including:

  • Histone Deacetylase Inhibition: It alters gene expression by modifying histone acetylation, leading to increased transcription of certain genes involved in cell cycle regulation and apoptosis.
  • Metabolic Regulation: Sodium butyrate influences energy metabolism, particularly in the context of gut health. It serves as a primary energy source for colonocytes and modulates gut microbiota composition.
  • Anti-inflammatory Effects: It has been shown to reduce inflammation in various models, which may have implications for conditions like inflammatory bowel disease.

Studies utilizing sodium butyrate-2,4-13C2 have demonstrated its rapid incorporation into metabolic pathways, particularly within the tricarboxylic acid cycle, highlighting its utility in understanding metabolic dynamics .

The synthesis of sodium butyrate-2,4-13C2 typically involves the following steps:

  • Preparation of Butyric Acid-2,4-13C2: This can be achieved through methods such as fermentation or chemical synthesis using labeled precursors.
  • Neutralization: The butyric acid is neutralized with sodium hydroxide to form sodium butyrate.
  • Purification: The product may undergo purification processes such as crystallization or chromatography to ensure high purity.

Butyric Acid 2 4 13C2+NaOHSodium Butyrate 2 4 13C2+H2O\text{Butyric Acid 2 4 }^{13}\text{C}_2+\text{NaOH}\rightarrow \text{Sodium Butyrate 2 4 }^{13}\text{C}_2+\text{H}_2\text{O}

Sodium butyrate-2,4-13C2 has several important applications:

  • Metabolic Research: Its use in studies involving metabolic pathways allows researchers to trace carbon flow through various biochemical processes.
  • Nuclear Magnetic Resonance Spectroscopy: As a hyperpolarized substrate, it aids in real-time observation of metabolic changes in vivo and ex vivo .
  • Therapeutic Investigations: Ongoing research into its potential therapeutic effects for diseases like cancer and inflammatory disorders highlights its significance.

Research has shown that sodium butyrate interacts with various cellular pathways:

  • Histone Modification Pathways: It influences gene expression through histone acetylation and deacetylation processes.
  • Metabolic Pathways: Studies have demonstrated its role in enhancing mitochondrial function and energy metabolism by increasing oxygen consumption rates in model organisms .

The incorporation of sodium butyrate into metabolic pathways has been extensively studied using stable isotope labeling techniques, revealing insights into its rapid effects on cellular metabolism.

Several compounds share structural similarities with sodium butyrate-2,4-13C2. Here are some notable examples:

Compound NameStructural FormulaUnique Features
Sodium ButyrateC4H7NaO2Non-labeled version; widely used as a supplement
Sodium AcetateC2H3NaO2Shorter chain fatty acid; used in biochemistry
Sodium PropionateC3H5NaO2Intermediate fatty acid; involved in energy metabolism
Sodium DL-3-HydroxybutyrateC4H8NaO3Hydroxy derivative; involved in ketone metabolism
Sodium Butyric AcidC4H8O2Unlabeled version; common fatty acid

Sodium butyrate-2,4-13C2's uniqueness lies in its stable isotope labeling, which facilitates advanced metabolic tracing studies that are not possible with non-labeled compounds. This characteristic enables researchers to gain deeper insights into metabolic fluxes and the role of short-chain fatty acids in health and disease contexts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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